

Application Notes and Protocols: Nucleophilic Substitution Reactions with 1-Bromo-2-butyne

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-2-butyne

Cat. No.: B041608

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Introduction

1-Bromo-2-butyne is a versatile reagent in organic synthesis, prized for its dual functionality. The presence of a terminal alkyne and a reactive propargylic bromide allows for a wide range of chemical transformations. This document provides detailed application notes and protocols for nucleophilic substitution reactions involving **1-bromo-2-butyne**, a key method for introducing the butynyl group into various molecular scaffolds. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceutical intermediates.^{[1][2][3]} For instance, **1-bromo-2-butyne** is a crucial intermediate in the synthesis of Linagliptin, a medication used to treat diabetes.^{[4][5]}

The primary mechanism for these reactions is the bimolecular nucleophilic substitution (SN2) pathway.^{[1][6]} This involves a backside attack by a nucleophile on the carbon atom bonded to the bromine, leading to the displacement of the bromide leaving group and an inversion of stereochemistry if the carbon is chiral.^{[7][8]} The reactivity of **1-bromo-2-butyne** in SN2 reactions is influenced by the nature of the nucleophile, solvent, and reaction temperature.

Physicochemical Properties and Safety Information

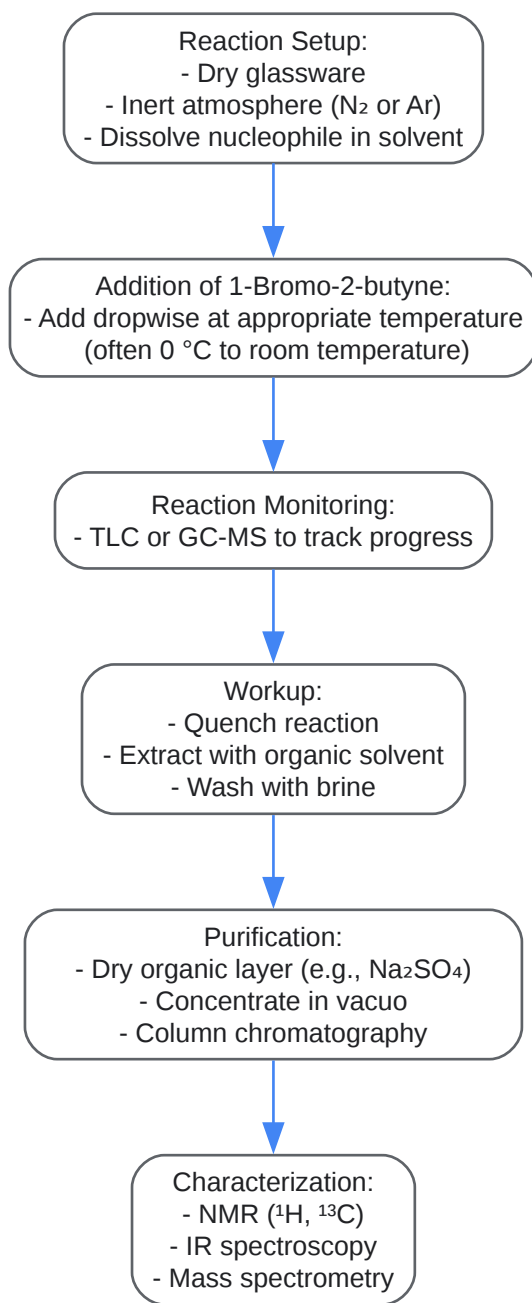
A summary of the key physicochemical properties of **1-bromo-2-butyne** is provided in the table below.

Property	Value	Reference
CAS Number	3355-28-0	[4][9]
Molecular Formula	C ₄ H ₅ Br	[4][10]
Molecular Weight	132.99 g/mol	[9]
Appearance	Clear, colorless to pale yellow liquid	[2][4]
Boiling Point	40-41 °C at 20 mmHg	[9]
Density	1.519 g/mL at 25 °C	[9]
Refractive Index	n ₂₀ /D 1.508	[9]
Purity	≥97.0%	[4]

Safety Precautions: **1-Bromo-2-butyne** is a flammable liquid and should be handled with care in a well-ventilated fume hood.[9] It is incompatible with strong oxidizing agents.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Reaction Mechanism and Experimental Workflow

The nucleophilic substitution reaction of **1-bromo-2-butyne** typically proceeds via an S_N2 mechanism. The general scheme involves the attack of a nucleophile on the electrophilic carbon bearing the bromine atom, resulting in the formation of a new carbon-nucleophile bond and the departure of the bromide ion.



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